molecular formula C42H82O2 B14737125 1-(Cyclohexyloxy)hexatriacontan-11-one CAS No. 6624-81-3

1-(Cyclohexyloxy)hexatriacontan-11-one

Cat. No.: B14737125
CAS No.: 6624-81-3
M. Wt: 619.1 g/mol
InChI Key: FPJXTVDLDBEMMN-UHFFFAOYSA-N
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Description

1-(Cyclohexyloxy)hexatriacontan-11-one (CAS: 6624-81-3; synonyms: NSC53838, AC1L6C5D) is a long-chain aliphatic ketone functionalized with a cyclohexyloxy group at the terminal position. Its molecular structure comprises a 36-carbon backbone (hexatriacontane) with a ketone moiety at the 11th position and a cyclohexyl ether group at the first carbon . The compound’s InChIKey (FPJXTVDLDBEMMN-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, distinguishing it from simpler cyclohexyl ethers or aliphatic ketones.

Properties

CAS No.

6624-81-3

Molecular Formula

C42H82O2

Molecular Weight

619.1 g/mol

IUPAC Name

1-cyclohexyloxyhexatriacontan-11-one

InChI

InChI=1S/C42H82O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-27-31-36-41(43)37-32-28-25-22-23-26-29-35-40-44-42-38-33-30-34-39-42/h42H,2-40H2,1H3

InChI Key

FPJXTVDLDBEMMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCOC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexyloxy)hexatriacontan-11-one typically involves the reaction of a cyclohexanol derivative with a long-chain alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexyloxy)hexatriacontan-11-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to secondary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The cyclohexyloxy group can undergo nucleophilic substitution reactions with suitable nucleophiles under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Secondary alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(Cyclohexyloxy)hexatriacontan-11-one has several scientific research applications, including:

    Chemistry: Used as a model compound for studying long-chain ketones and their reactivity.

    Biology: Investigated for its potential biological activity and interactions with biological membranes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclohexyloxy)hexatriacontan-11-one involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyloxy group and the long alkyl chain play a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-(cyclohexyloxy)hexatriacontan-11-one with structurally related compounds synthesized in :

Compound Key Functional Groups Chain Length Substituents Synthetic Method
This compound Cyclohexyl ether, ketone C36 Ketone at C11, ether at C1 Not explicitly detailed
1-(Cyclohexyloxy)-2-methoxybenzene Cyclohexyl ether, methoxy aryl Short (aryl) Methoxy at C2, ether at C1 (aryl) Photoredox-mediated coupling
Cyclohexyl phenyl ether Cyclohexyl ether, aryl Short (aryl) Ether linkage (aryl-aliphatic) Copper catalysis
1-(4-(Cyclohexyloxy)phenyl)ethan-1-one Cyclohexyl ether, aryl ketone Short (aryl) Ketone at aryl C4, ether at C1 NHPI ester decarboxylation

Key Observations :

  • Chain Length : The target compound’s extended C36 chain contrasts sharply with aryl-based analogs, resulting in significantly higher molecular weight (~562 g/mol estimated) and hydrophobicity. This feature may enhance lipid membrane interaction in biological systems or improve thermal stability in material science applications.
  • Reactivity : The ketone at C11 provides a reactive site absent in simpler cyclohexyl ethers (e.g., cyclohexyl phenyl ether), enabling further derivatization (e.g., Schiff base formation or reductions) .

Physicochemical Properties

Limited quantitative data are available for direct comparison. However, inferences can be made:

  • Solubility: The long hydrocarbon chain renders this compound poorly soluble in polar solvents (e.g., water, methanol) compared to aryl analogs like 1-(cyclohexyloxy)-2-methoxybenzene, which exhibit moderate solubility in dichloromethane or THF due to aromatic π-system interactions .
  • Melting Point : Expected to be higher than aryl ethers (typically liquids or low-melting solids) due to strong van der Waals interactions in the C36 chain.

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